molecular formula C15H14N2O3 B14441718 2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid CAS No. 73483-41-7

2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid

Cat. No.: B14441718
CAS No.: 73483-41-7
M. Wt: 270.28 g/mol
InChI Key: ZMDQWZFZPGJFPM-UHFFFAOYSA-N
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Description

2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid typically involves the diazotization of 3,5-dimethyl-4-aminophenol followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as proteins and enzymes. The azo group can undergo reversible isomerization, which affects the compound’s binding affinity and activity. This mechanism is often exploited in the design of photoresponsive materials and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity .

Properties

CAS No.

73483-41-7

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C15H14N2O3/c1-9-7-11(8-10(2)14(9)18)16-17-13-6-4-3-5-12(13)15(19)20/h3-8,18H,1-2H3,(H,19,20)

InChI Key

ZMDQWZFZPGJFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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